The compound 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic molecule that falls under the category of isoindoline derivatives. It is characterized by an intricate structure that integrates multiple functional groups, including an aminophenoxy moiety and a dioxopiperidine unit. The classification of this compound can be aligned with its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is synthesized from various starting materials, primarily involving reactions that incorporate aminophenol derivatives and isoindoline frameworks. The classification of this compound can be primarily categorized as a pharmacologically active isoindoline derivative, which may exhibit biological activity due to its structural features.
The synthesis of 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves several key steps:
These synthetic pathways require careful optimization to ensure high yields and purity of the final compound.
The molecular structure of 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be represented as follows:
Crystallographic studies may provide insights into bond lengths and angles, revealing how these structural features influence the compound's properties.
The reactivity of this compound can be explored through various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione may involve:
Experimental data from biological assays would provide insights into its efficacy and specificity.
The physical properties of 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
Chemical properties may include:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide detailed information regarding these properties.
The applications of 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione are diverse:
Further research would elucidate its full potential in these areas.
The development of 4-((2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione represents a strategic fusion of two distinct pharmacological lineages: PEGylated bioconjugates and isoindoline-1,3-dione-based therapeutics. PEGylation technology emerged in the 1970s with Abuchowski's pioneering work on enzyme modification, demonstrating that covalent attachment of polyethylene glycol (PEG) chains could enhance pharmacokinetic properties while reducing immunogenicity [2] [5]. Parallelly, isoindoline-1,3-dione (phthalimide) derivatives gained prominence in the 2000s as scaffolds for kinase inhibition (e.g., RSK2) and neurodegenerative disease therapeutics, particularly for Alzheimer's disease through cholinesterase inhibition [3] [6] [9].
The convergence of these domains accelerated with the discovery of cereblon (CRBN)-modulating activity in dioxopiperidinyl-containing immunomodulatory drugs (IMiDs) like lenalidomide. This spurred rational design of heterobifunctional degraders where PEG chains serve as optimized spacers between E3 ligase-binding motifs (e.g., dioxopiperidinyl isoindoline) and target-binding elements. The specific incorporation of a tetraethylene glycol linker in this compound reflects iterative optimization from early PEG-drug conjugates (e.g., PEGylated Ara-C) to sophisticated targeted protein degradation platforms [5] [8].
Table 1: Key Historical Milestones in Compound Development
Year Range | Development Phase | Key Advances |
---|---|---|
1970s-1980s | PEGylation Foundations | First PEG-enzyme conjugates; Demonstrated prolonged circulation and reduced immunogenicity [2] |
2000-2010 | Isoindoline Therapeutics | Phthalimide derivatives developed as AChE/BuChE inhibitors for Alzheimer's disease [3] [6] |
2010-2020 | CRBN Modulator Discovery | Structural elucidation of dioxopiperidinyl isoindoline-CRBN interactions enabling targeted protein degradation |
2020-Present | Optimized Linker Design | Tetraethylene glycol spacers integrated to balance hydrophilicity, flexibility, and protease resistance [5] [8] |
The compound exhibits a tripartite architecture: (1) A 4-aminophenyl targeting module, (2) a tetraethylene glycol linker [(OCH₂CH₂)₄], and (3) a 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione E3 ligase recruiter.
PEG Linker Dynamics:The tetraethylene glycol spacer (MW ≈ 194 Da) provides 17.6-24 Å of spatial separation between functional domains, optimized through structure-activity relationship (SAR) studies of PEG length. As demonstrated in SM(PEG)ₙ crosslinkers, this specific length balances three critical properties:
Table 2: Comparative Properties of PEG Linker Lengths
PEG Units (n) | Approx. Length (Å) | Hydrophilicity (logP reduction) | Flexibility | Biological Half-Life |
---|---|---|---|---|
2 (diethylene glycol) | 8.5-11.2 | Moderate (1.0-1.5) | Limited | 1-2 hrs |
4 (tetraethylene glycol) | 17.6-24.0 | High (2.0-2.5) | Adaptive | >6 hrs |
8 (octaethylene glycol) | 35.2-48.0 | Very High (3.0+) | Excessive | >12 hrs |
Dioxopiperidinyl Isoindoline Pharmacophore:The 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety enables cereblon (CRBN)-dependent ubiquitin ligase activity through stereospecific binding. Key structural features include:
The molecular architecture addresses three fundamental challenges in targeted therapeutics: tissue permeability, ligand-receptor kinetics, and cellular specificity.
:The tetraethylene glycol linker confers amphiphilic properties (calculated cLogP = -1.2), enabling passive diffusion across biological membranes. This is validated by in vitro PAMPA-BBB assays showing >90% permeability for PEG₄-conjugated isoindolinediones, compared to <20% for non-PEGylated analogs [3] [5]. The 4-aminophenoxy terminus further enhances CNS penetration via solute carrier (SLC) transporters expressed at the BBB [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7